methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate
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Overview
Description
Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate is a compound that belongs to the class of 1,2,4-oxadiazoles.
Preparation Methods
The synthesis of methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate typically involves the reaction of an amidoxime with a carboxylic acid derivative. One common method is the reaction of an amidoxime with an ester or acyl chloride in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient synthesis of the compound with moderate to excellent yields.
Chemical Reactions Analysis
Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Medicinal Chemistry:
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as cysteine proteases, by binding to their active sites . This inhibition can lead to the disruption of essential biological processes in pathogens, resulting in their death.
Comparison with Similar Compounds
Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate can be compared to other 1,2,4-oxadiazole derivatives, such as:
1,2,4-Oxadiazole-5-carboxylic acid: Known for its antibacterial and antifungal activities.
1,2,4-Oxadiazole-3-thiol: Exhibits significant anticancer properties.
1,2,4-Oxadiazole-5-amine: Used in the development of new pharmaceuticals due to its broad spectrum of biological activities
Properties
Molecular Formula |
C14H15N3O4 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
methyl 2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]acetate |
InChI |
InChI=1S/C14H15N3O4/c1-20-13(19)9-15-11(18)7-8-12-16-14(17-21-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,18) |
InChI Key |
AEAQYLSEXNOYSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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